5-{2-[(3,4-Dichlorophenyl)sulfanyl]ethyl}-2-methylpyridine
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Overview
Description
5-{2-[(3,4-Dichlorophenyl)sulfanyl]ethyl}-2-methylpyridine: is an organic compound with the molecular formula C14H13Cl2NS . This compound is characterized by the presence of a pyridine ring substituted with a 2-methyl group and a 2-[(3,4-dichlorophenyl)sulfanyl]ethyl group. It is a member of the pyridine family, which is known for its wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 5-{2-[(3,4-Dichlorophenyl)sulfanyl]ethyl}-2-methylpyridine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3,4-dichlorophenyl sulfide and 2-methylpyridine.
Formation of the Sulfanyl Intermediate: The 3,4-dichlorophenyl sulfide is reacted with an appropriate alkylating agent to form the 2-[(3,4-dichlorophenyl)sulfanyl]ethyl intermediate.
Coupling Reaction: The intermediate is then coupled with 2-methylpyridine under suitable reaction conditions, such as the presence of a base and a solvent, to yield the final product.
Industrial Production Methods:
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyridine ring or the sulfanyl group, depending on the reagents and conditions used.
Substitution: The compound can participate in substitution reactions, especially at the pyridine ring or the aromatic ring of the 3,4-dichlorophenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic or nucleophilic substitution reactions can be carried out using reagents like halogens, alkyl halides, or nucleophiles under appropriate conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced forms of the pyridine ring or the sulfanyl group.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
In chemistry, 5-{2-[(3,4-Dichlorophenyl)sulfanyl]ethyl}-2-methylpyridine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis .
Biology and Medicine:
Its structural features may contribute to biological activity, making it a candidate for drug discovery and development .
Industry:
In the industrial sector, this compound can be used in the production of agrochemicals, materials science, and other applications where its chemical properties are advantageous .
Mechanism of Action
The mechanism of action of 5-{2-[(3,4-Dichlorophenyl)sulfanyl]ethyl}-2-methylpyridine involves its interaction with specific molecular targets. The sulfanyl group and the pyridine ring can participate in various biochemical pathways, potentially affecting enzyme activity, receptor binding, or other cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
- 5-({2-[(2,5-Dichlorophenyl)sulfanyl]ethyl}sulfanyl)-4H-1,2,4-triazol-3-ylamine
- 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide
Uniqueness:
5-{2-[(3,4-Dichlorophenyl)sulfanyl]ethyl}-2-methylpyridine is unique due to its specific substitution pattern on the pyridine ring and the presence of the 3,4-dichlorophenyl sulfanyl group. This combination of structural features imparts distinct chemical and biological properties, setting it apart from other similar compounds .
Properties
Molecular Formula |
C14H13Cl2NS |
---|---|
Molecular Weight |
298.2 g/mol |
IUPAC Name |
5-[2-(3,4-dichlorophenyl)sulfanylethyl]-2-methylpyridine |
InChI |
InChI=1S/C14H13Cl2NS/c1-10-2-3-11(9-17-10)6-7-18-12-4-5-13(15)14(16)8-12/h2-5,8-9H,6-7H2,1H3 |
InChI Key |
PPXRWUYGZGTKCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)CCSC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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